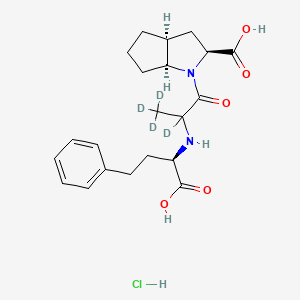
Ramiprilat-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ramiprilat-d4 (hydrochloride) is a deuterated form of Ramiprilat, which is the active metabolite of Ramipril. Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure. The deuterated version, Ramiprilat-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Ramiprilat due to its stability and distinguishable mass spectrometric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ramiprilat-d4 (hydrochloride) involves the deuteration of Ramiprilat. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Ramiprilat molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated Ramiprilat is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Ramiprilat-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to confirm the deuterium incorporation and the absence of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Ramiprilat-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in Ramiprilat-d4 can be hydrolyzed to produce the active carboxylic acid form.
Oxidation: Ramiprilat-d4 can undergo oxidation reactions, particularly at the sulfur atom in the molecule.
Substitution: The deuterium atoms in Ramiprilat-d4 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Deuterium-hydrogen exchange can occur in the presence of catalysts such as palladium on carbon.
Major Products:
Hydrolysis: Produces the active carboxylic acid form of Ramiprilat-d4.
Oxidation: Results in oxidized derivatives of Ramiprilat-d4.
Substitution: Leads to the formation of non-deuterated Ramiprilat.
Wissenschaftliche Forschungsanwendungen
Ramiprilat-d4 (hydrochloride) is extensively used in scientific research due to its unique properties:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Ramiprilat.
Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites of Ramiprilat.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry due to its distinguishable mass.
Wirkmechanismus
Ramiprilat-d4 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Ramiprilat-d4 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Vergleich Mit ähnlichen Verbindungen
Benazepril: Another ACE inhibitor with similar pharmacological effects.
Fosinopril: An ACE inhibitor with a different chemical structure but similar therapeutic uses.
Quinapril: Another ACE inhibitor used for hypertension and heart failure.
Uniqueness of Ramiprilat-d4 (hydrochloride):
Deuterium Labeling: The presence of deuterium atoms makes Ramiprilat-d4 unique, allowing for precise tracking in pharmacokinetic studies.
Stability: Deuterium incorporation enhances the stability of the compound, making it suitable for long-term studies
Ramiprilat-d4 (hydrochloride) stands out due to its deuterium labeling, which provides significant advantages in scientific research, particularly in the fields of pharmacokinetics and metabolism.
Eigenschaften
Molekularformel |
C21H29ClN2O5 |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
(2S,3aS,6aS)-1-[2-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D; |
InChI-Schlüssel |
RDOAXUOAUIEDLE-NRCZZWSKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Kanonische SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


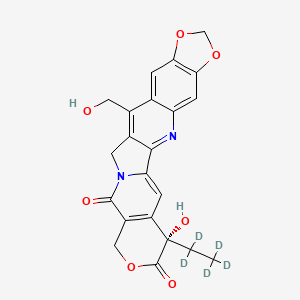

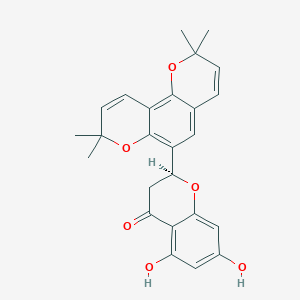
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
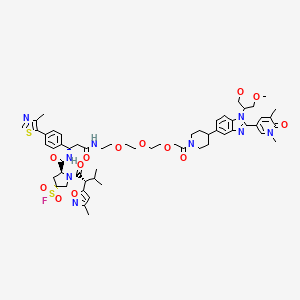
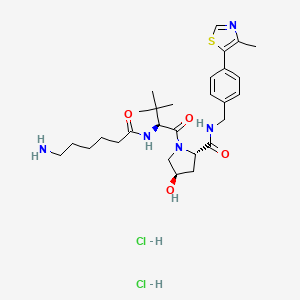

![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
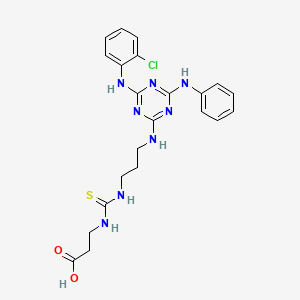
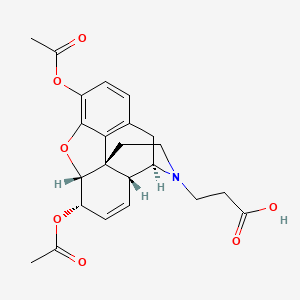
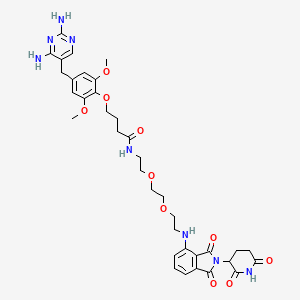
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
